4-Amino-2-Chlorphenol

Übersicht

Beschreibung

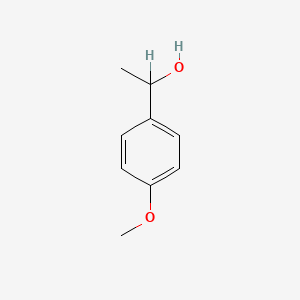

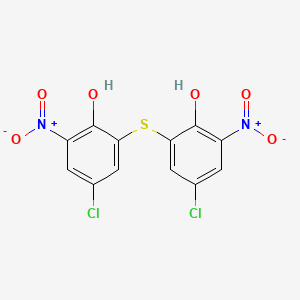

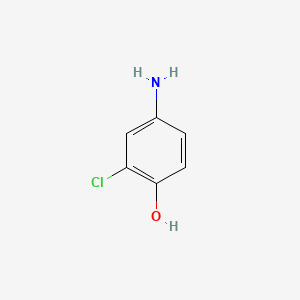

4-Amino-2-chlorophenol is an organic compound with the molecular formula C6H6ClNO. It is a chlorinated aniline derivative, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a benzene ring, with a chlorine atom substituting one of the hydrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-chlorophenol is utilized in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: It is used in studies involving enzyme inhibition and protein interactions.

Medicine: It is a precursor in the synthesis of pharmaceuticals, including muscle relaxants like chlorzoxazone.

Industry: It is employed in the production of dyes and pesticides.

Wirkmechanismus

Target of Action

4-Amino-2-chlorophenol (4A2CP) is a chlorinated aniline . The primary targets of 4A2CP are renal cortical cells . These cells play a crucial role in the kidney’s function of filtering blood and removing waste products.

Mode of Action

The mode of action of 4A2CP involves its interaction with renal cortical cells . The compound may be bioactivated by cyclooxygenase and peroxidases . Free radicals also appear to play a role in 4A2CP cytotoxicity . The number and ring position of chloro groups can influence the nephrotoxic potential of 4-aminochlorophenols .

Biochemical Pathways

It is known that the compound’s metabolites contribute to its adverse in vivo effects . The cytotoxicity induced by 4A2CP is reduced by pretreatment with the peroxidase inhibitor mercaptosuccinic acid, and some antioxidants .

Pharmacokinetics

Given its nephrotoxic potential, it is likely that the compound is absorbed and distributed in the body, metabolized (possibly by cyclooxygenase and peroxidases), and excreted via the kidneys .

Result of Action

The primary result of 4A2CP’s action is nephrotoxicity, or toxicity in the kidneys . This is measured by lactate dehydrogenase (LDH) release, which serves as a measure of cytotoxicity .

Action Environment

It is known that the compound is sensitive to heat, decomposing on heating and on burning . This suggests that temperature could be an important environmental factor influencing the compound’s stability and action.

Biochemische Analyse

Biochemical Properties

4-Amino-2-chlorophenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with 4-aminoantipyrine in the presence of an alkaline oxidizing agent, resulting in a colorimetric reaction that produces a red color . This interaction is utilized in analytical chemistry for the determination of 4-Amino-2-chlorophenol as a potential impurity in chlorzoxazone bulk powder. The formation constant of the reaction product is 1.2 x 10^4, indicating a very stable reaction product .

Cellular Effects

4-Amino-2-chlorophenol has been shown to affect various types of cells and cellular processes. In studies involving isolated renal cortical cells from male Fischer 344 rats, 4-Amino-2-chlorophenol exhibited nephrotoxic potential . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The nephrotoxic effects highlight the importance of understanding the cellular impact of 4-Amino-2-chlorophenol to mitigate potential adverse effects.

Molecular Mechanism

The molecular mechanism of 4-Amino-2-chlorophenol involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with 4-aminoantipyrine in the presence of an oxidizing agent results in a stable reaction product . Additionally, 4-Amino-2-chlorophenol can influence gene expression, further elucidating its mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-2-chlorophenol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the reaction product of 4-Amino-2-chlorophenol with 4-aminoantipyrine remains stable over time, with a formation constant of 1.2 x 10^4 . Understanding these temporal effects is essential for accurate biochemical analysis and application.

Dosage Effects in Animal Models

The effects of 4-Amino-2-chlorophenol vary with different dosages in animal models. In studies involving isolated renal cortical cells from male Fischer 344 rats, higher doses of 4-Amino-2-chlorophenol exhibited increased nephrotoxic potential . It is crucial to determine the threshold effects and potential toxic or adverse effects at high doses to ensure safe usage in various applications.

Metabolic Pathways

4-Amino-2-chlorophenol is involved in specific metabolic pathways, interacting with various enzymes and cofactors. Its role as a synthetic precursor in the production of chlorzoxazone highlights its involvement in metabolic processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Amino-2-chlorophenol can be synthesized through several methods. One common approach involves the nitration of 2-chlorophenol to produce 4-nitro-2-chlorophenol, followed by catalytic reduction to yield 4-amino-2-chlorophenol. The reduction can be carried out using hydrazine hydrate as a reducing agent in the presence of a catalyst such as anhydrous ferric chloride .

Industrial Production Methods: In industrial settings, the production of 4-amino-2-chlorophenol often involves the nitration of para-chlorophenol, followed by reduction using methods like sodium sulfite reduction, iron powder reduction, or catalytic hydrogenation. The hydrazine hydrate catalytic reduction method is particularly favored due to its high yield and simplicity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-2-chlorophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: The nitro group in its precursor can be reduced to an amino group.

Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrazine hydrate and catalytic hydrogenation are frequently used.

Substitution: Strong nucleophiles such as sodium methoxide or potassium hydroxide are used under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: 4-Amino-2-chlorophenol from 4-nitro-2-chlorophenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

- 4-Amino-3-chlorophenol

- 4-Amino-2,6-dichlorophenol

- 2-Amino-5-chlorophenol

- 2-Amino-4-chlorophenol

Comparison: 4-Amino-2-chlorophenol is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 4-amino-3-chlorophenol, it has different electronic and steric properties, affecting its behavior in chemical reactions. The presence of the chlorine atom in the ortho position relative to the hydroxyl group distinguishes it from other similar compounds, making it suitable for specific synthetic applications .

Eigenschaften

IUPAC Name |

4-amino-2-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZQSCWSPFLAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192743 | |

| Record name | 3-Chloro-4-hydroxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3964-52-1 | |

| Record name | 4-Amino-2-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-hydroxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-hydroxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2-CHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z6ZT3B98U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main toxicological concern regarding 4-amino-2-chlorophenol?

A1: 4-amino-2-chlorophenol exhibits significant in vitro nephrotoxicity, specifically harming cells in the kidneys. This was demonstrated by increased lactate dehydrogenase (LDH) release from isolated rat renal cortical cells exposed to the compound. [, ]. The extent of damage appears dependent on the concentration of 4-amino-2-chlorophenol. [].

Q2: How does the structure of 4-amino-2-chlorophenol relate to its toxicity compared to similar compounds?

A2: Research suggests that both the number and position of chlorine atoms, as well as the relative positions of the amino and hydroxyl groups, influence the nephrotoxic potential of aminophenols and aminochlorophenols. For instance, 4-amino-2-chlorophenol and 4-amino-2,6-dichlorophenol showed more potent cytotoxicity than 2-amino-4,5-dichlorophenol. [] This highlights the importance of structural features in dictating the toxicological profile within this class of compounds.

Q3: What is the role of antioxidants in 4-amino-2-chlorophenol toxicity?

A3: Studies show that antioxidants like ascorbate, glutathione, and N-acetyl-L-cysteine can protect against 4-amino-2-chlorophenol-induced cell death in isolated rat kidney cells [, ]. This suggests that the compound's toxicity may involve the generation of reactive oxygen species or oxidative stress, which these antioxidants can mitigate.

Q4: Is there evidence that metabolic activation by enzymes is involved in 4-amino-2-chlorophenol toxicity?

A4: Research using specific enzyme inhibitors suggests that neither cytochrome P450 enzymes (CYPs) nor flavin mono-oxygenases (FMOs) are primarily responsible for activating 4-amino-2-chlorophenol into a toxic metabolite []. This implies that the compound's toxicity might arise from its inherent chemical properties or involve alternative metabolic pathways.

Q5: What is a known application of 4-amino-2-chlorophenol in medicinal chemistry?

A5: 4-Amino-2-chlorophenol serves as a key starting material in the synthesis of hydroxy-substituted benzothiazole derivatives []. These derivatives exhibit promising antibacterial activity against Streptococcus pyogenes, a bacterium responsible for various infections. This highlights the potential of 4-amino-2-chlorophenol as a scaffold for developing novel antibacterial agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.